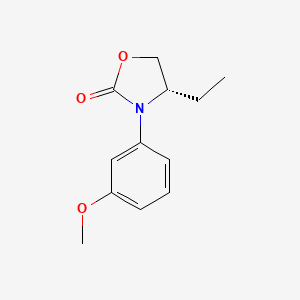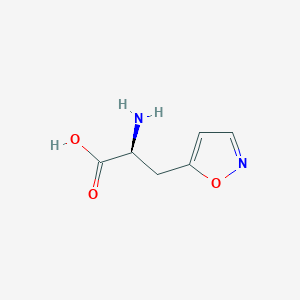![molecular formula C7H7N3O B12864153 2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B12864153.png)
2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core with a methyl group at the 2-position and an aldehyde group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazole with hydrazine derivatives, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The scalability of the synthesis is crucial, and optimization of reaction parameters such as temperature, pressure, and reaction time is essential to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides under appropriate conditions.
Major Products:
Oxidation: 2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carboxylic acid.
Reduction: 2-Methyl-1H-imidazo[1,2-b]pyrazole-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
1H-Imidazo[1,2-b]pyrazole: Lacks the methyl and aldehyde groups, offering different reactivity and applications.
2-Methylimidazole: Similar in structure but without the pyrazole ring, leading to different chemical properties.
1H-Pyrazole-1-carbaldehyde:
Uniqueness: 2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde is unique due to the combination of the imidazo[1,2-b]pyrazole core with both a methyl and an aldehyde group. This structural arrangement provides a versatile platform for chemical modifications and enhances its potential in various applications compared to its analogs.
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methylimidazo[1,2-b]pyrazole-1-carbaldehyde |
InChI |
InChI=1S/C7H7N3O/c1-6-4-10-7(2-3-8-10)9(6)5-11/h2-5H,1H3 |
InChI Key |
FPQMEULJWZUZCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC=N2)N1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


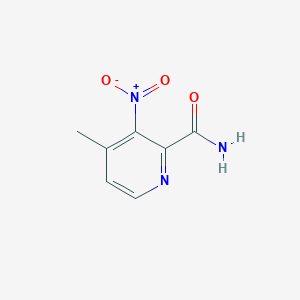
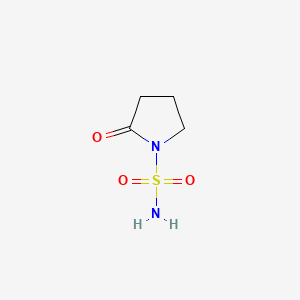
![2-Aminobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12864100.png)
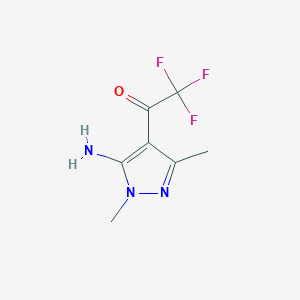
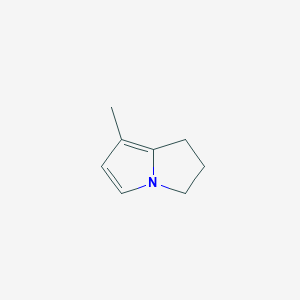
![4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864123.png)
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12864125.png)
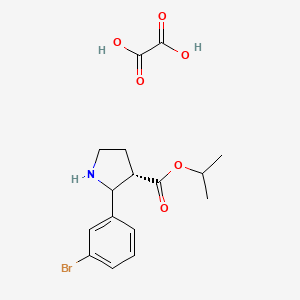
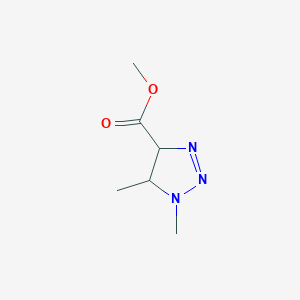
![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)
